3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Overview
Description
The compound “3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride” is a heterocyclic compound . Its IUPAC name is 3-methyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 216.67 .Scientific Research Applications
Synthesis Techniques and Reactivity
- Experimental and Theoretical Studies: Research on the functionalization reactions of related compounds indicates a method for converting carboxylic acids into carboxamides, suggesting potential pathways for modifying "3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride" for specific applications (Yıldırım et al., 2005).
- One-Pot Synthesis Approaches: A one-pot synthesis technique for imidazo[1,5-a]pyridines has been achieved, starting from a carboxylic acid and 2-methylaminopyridines. This method allows for the introduction of various substituents at the 1- and 3-positions, potentially applicable to the synthesis of derivatives of "3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride" (Crawforth & Paoletti, 2009).
Potential Applications
- Fluorescent Probes: Some derivatives of imidazo[1,2-a]pyridines have been shown to be efficient fluorescent probes for mercury ion detection in various solvents. This indicates a potential application of "3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride" derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).
- Synthetic Pathways for Heterocyclic Compounds: The compound's framework is instrumental in creating imidazo[1,5-a]pyridine carbenes, leading to fully substituted furans through multicomponent reactions. This showcases the compound's versatility in synthesizing complex heterocyclic structures, which could have various applications in drug discovery and materials science (Pan et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNGARIRDACHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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